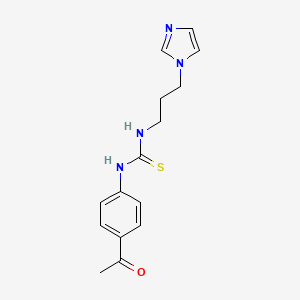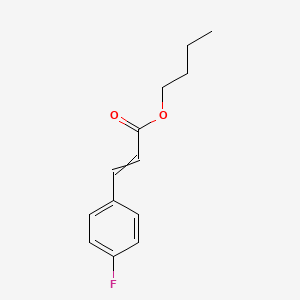
Butyl (2E)-3-(4-fluorophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Butyl 3-(4-fluorophenyl)acrylate is an organic compound with the chemical formula C13H15FO2. It is a derivative of acrylate, characterized by the presence of a butyl group and a 4-fluorophenyl group attached to the acrylate moiety. This compound is typically a colorless to light yellow liquid with a faint fragrance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Butyl 3-(4-fluorophenyl)acrylate can be achieved through various methods. One common approach involves the esterification of (E)-3-(4-fluorophenyl)acrylic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (E)-Butyl 3-(4-fluorophenyl)acrylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Butyl 3-(4-fluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (E)-3-(4-fluorophenyl)acrylic acid.
Reduction: Formation of butyl 3-(4-fluorophenyl)propanoate.
Substitution: Formation of various substituted phenyl acrylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-Butyl 3-(4-fluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its acrylate functionality.
Mecanismo De Acción
The mechanism of action of (E)-Butyl 3-(4-fluorophenyl)acrylate involves its interaction with specific molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate various biochemical pathways, contributing to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(4-fluorophenyl)acrylate
- Methyl 3-(4-fluorophenyl)acrylate
- Propyl 3-(4-fluorophenyl)acrylate
Uniqueness
(E)-Butyl 3-(4-fluorophenyl)acrylate is unique due to its specific butyl ester group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its ethyl and methyl counterparts, the butyl ester may offer different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H15FO2 |
|---|---|
Peso molecular |
222.25 g/mol |
Nombre IUPAC |
butyl 3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15FO2/c1-2-3-10-16-13(15)9-6-11-4-7-12(14)8-5-11/h4-9H,2-3,10H2,1H3 |
Clave InChI |
IYEAFHBANGFCLU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=CC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxan-2-one, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B14795160.png)
![2-[1-[(11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol](/img/structure/B14795164.png)
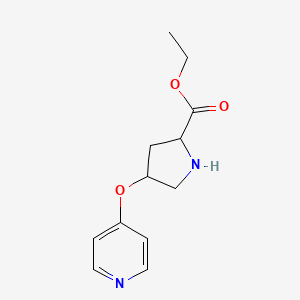
![tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14795182.png)
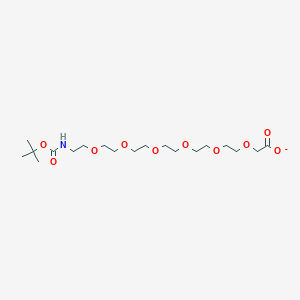
![(E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B14795184.png)
![tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]carbamate](/img/structure/B14795187.png)
![2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14795192.png)
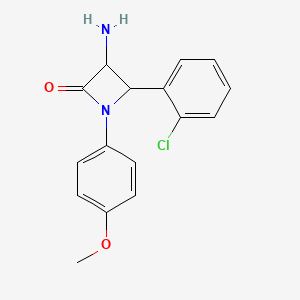
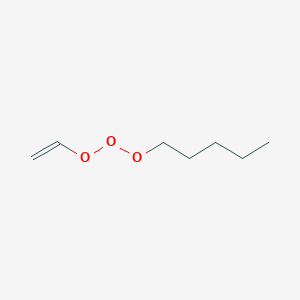
![2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B14795204.png)
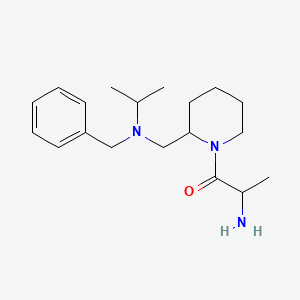
![2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14795224.png)
